molecular formula C17H14N2O2S B2896887 4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 15850-34-7

4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2896887
CAS No.: 15850-34-7
M. Wt: 310.4 g/mol
InChI Key: FVWGKRAXWKLEHX-UHFFFAOYSA-N
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Description

4-Methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a 2-imino-1,3-thiazoline derivative characterized by a benzamide core substituted with a methoxy group at the para position and a Z-configuration thiazolylidene ring. The compound’s structure includes a planar thiazole ring fused with a phenyl group at position 4 and a benzamide moiety at position 2. Key structural features include delocalized π-electrons across the thiazolylidene system and intramolecular hydrogen bonding, stabilizing the Z-conformation .

Properties

IUPAC Name

4-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-14-9-7-13(8-10-14)16(20)19-17-18-15(11-22-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWGKRAXWKLEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15850-34-7
Record name 4-Methoxy-N-(4-phenyl-2-thiazolyl)benzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEG3NVF47Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LUF-5433 typically involves the acylation of the 2-amino group of 2-amino-5-benzoyl-4-phenylthiazole. This process is crucial for achieving high affinity and selectivity towards adenosine A1 receptors. The reaction conditions often include the use of acylating agents and appropriate solvents under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for LUF-5433 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

LUF-5433 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

LUF-5433 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Employed in studies involving adenosine receptors to understand their role in cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to adenosine receptor activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

LUF-5433 exerts its effects primarily through antagonism of adenosine A1 receptors. This interaction inhibits the normal activity of these receptors, which are involved in various physiological processes such as neurotransmission, cardiovascular function, and immune response. The molecular targets include the adenosine A1 receptor itself, and the pathways involved are those related to adenosine signaling .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Geometric Parameters

Compound Substituents (Benzamide/Thiazole) Key Bond Lengths (Å) Biological Activity Reference
4-Methoxy-N-[(2Z)-4-phenyl-...]benzamide 4-OCH₃, 4-Ph (thiazole) S1–C3: 1.739; N2–C4: 1.376 Potential anti-HIV/antitubercular
(Z)-N-[3-(2-Methoxyphenyl)-4-Ph-...]-4-Me-benzamide 4-CH₃, 2-OCH₃ (thiazole) S1–C3: 1.739; N1–C21: 1.450 Anti-HIV (IC₅₀: 0.5 μM)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)...-N-Ph-benzamide 2,4-dioxothiazolidinyl C=O: 1.68 (avg.) Not reported
2-Bromo-N-(2,3-dihydro-...-pyrazol-4-yl)benzamide Pyrazole core, Br-substituent C–Br: 1.898 Stabilized by H-bonding/electrostatics
  • The Z-configuration of the thiazolylidene ring ensures planarity, critical for π-π stacking in biological interactions, as seen in anti-HIV active analogs .
Pharmacological and Computational Insights
  • Anti-HIV Activity: highlights 2-imino thiazolines with IC₅₀ values as low as 0.5 μM, suggesting the title compound’s methoxy group may enhance potency compared to methyl-substituted analogs .
  • Structural Stability : DFT studies on pyrazole-benzamide derivatives () reveal that electron-withdrawing groups (e.g., Br) improve electrostatic stabilization, whereas methoxy’s electron-donating nature may favor hydrophobic interactions .

Biological Activity

4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O2SC_{17}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 316.39 g/mol. The structure features a methoxy group, a thiazole ring, and a phenyl group that contribute to its biological properties.

Research indicates that compounds containing thiazole moieties often exhibit diverse biological activities due to their ability to interact with various biological targets. The thiazole ring in this compound is linked to several mechanisms:

  • Antitumor Activity : Thiazole derivatives have shown promise as anticancer agents. Studies suggest that the presence of the thiazole ring enhances cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, related compounds have demonstrated significant growth inhibition in cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia) with IC50 values in the micromolar range .
  • Antimicrobial Properties : Some thiazole derivatives exhibit antibacterial and antifungal activities. The electron-donating groups on the aromatic rings enhance their interaction with microbial enzymes or cell membranes, leading to effective inhibition of microbial growth .
  • Neuroprotective Effects : Compounds similar to this compound have been evaluated for neuroprotective properties in models of neurodegenerative diseases. These compounds may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .

Research Findings

A review of literature reveals several studies investigating the biological activity of thiazole-based compounds:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntitumorVarious thiazole derivativesInduction of apoptosis and cell cycle arrest
AntimicrobialThiazole-containing phenylsDisruption of microbial cell wall synthesis
NeuroprotectiveThiazole analogsReduction of oxidative stress and inflammation

Case Studies

  • Anticancer Activity : A study assessed the efficacy of thiazole derivatives in inhibiting tumor growth in vivo. The results indicated that specific modifications to the thiazole structure significantly increased antitumor potency compared to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Efficacy : Research focused on the synthesis of new thiazole derivatives showed promising antimicrobial activity against resistant strains of bacteria. The structure–activity relationship (SAR) analysis highlighted that substituents on the phenyl ring could enhance antimicrobial effectiveness.

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